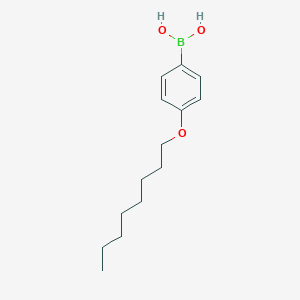
4-オクトキシフェニルボロン酸
概要
説明
4-Octyloxyphenylboronic acid (4-OPBA) is a boronic acid derivative that is used in a variety of scientific and industrial applications. Its unique properties make it a valuable tool for researchers in a variety of fields, including organic chemistry, biochemistry, and pharmacology. 4-OPBA has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. In addition, it has been used in the development of analytical methods and in the study of enzyme mechanisms.
科学的研究の応用
センシングアプリケーション
ボロン酸は、4-オクトキシフェニルボロン酸を含む、研究のさまざまな分野でますます利用されています。 それらは、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用し、さまざまなセンシングアプリケーションでの有用性に繋がります . これらのセンシングアプリケーションは、均一アッセイまたは不均一検出にすることができます .
生物学的ラベリング
ボロン酸のジオールとの重要な相互作用により、生物学的ラベリングから までのさまざまな分野での利用が可能になります。これは、特定の生体分子の同定と追跡に使用できます。
タンパク質の操作と修飾
ボロン酸は、タンパク質との相互作用、操作、細胞ラベリングで大きな成長を見せてきました 。これは、それらを生化学および分子生物学の貴重なツールにします。
分離技術
ボロン酸は分離技術にも使用されます 。それらの独自の特性により、特定の分子に結合することができ、複雑な混合物の分離に役立ちます。
治療薬の開発
ボロン酸は治療薬の開発に使用されます 。生体分子と可逆的な共有結合を形成する能力により、それらは創薬の潜在的な候補となります。
6. 抗体のグリカン領域の束縛のための蛍光ツール 3,5-ジクロロ-BODIPY誘導体の汎用性とPBA部分の受容体様の能力を融合させた、一連のモジュール型で機能的なPBA-BODIPY染料が合成されました . これらの染料は、抗体のグリカン領域の束縛のための機能的でモジュール式の蛍光ツールとして使用できます .
グリコシル化分子の電気泳動
ボロン酸は、グリコシル化分子の電気泳動にも使用されてきました 。これは、糖尿病などの疾患の研究において重要なグリコシル化分子の検出と定量に役立ちます。
インスリンの制御放出
ボロン酸は、インスリンの制御放出のためのポリマーで使用されてきました<a aria-label="1: 8. Controlled Release of Insulin" data-citationid="a87180e3-c471-2e95-bcf1-46c4
作用機序
Target of Action
4-Octyloxyphenylboronic acid, also known as (4-(Octyloxy)phenyl)boronic acid, is a type of boronic acid. Boronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . .
Biochemical Pathways
Boronic acids, including 4-Octyloxyphenylboronic acid, are known to be involved in various biochemical pathways. They can interact with proteins, manipulate them, and label cells . They can also be used for electrophoresis of glycated molecules . .
Result of Action
Given its interactions with diols and strong Lewis bases, it is likely to have a range of effects depending on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of 4-Octyloxyphenylboronic acid are likely to be influenced by various environmental factors. For instance, boronic acids are known to be used in both homogeneous assays and heterogeneous detection . .
Safety and Hazards
4-Octyloxyphenylboronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
(4-octoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17/h8-11,16-17H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABZSVITXOJJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398346 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121554-09-4 | |
| Record name | 4-Octyloxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-n-Octyloxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 4-Octyloxyphenylboronic acid influence its self-assembly behavior in aqueous solutions compared to other phenylboronic acid derivatives?
A2: While the provided research doesn't directly compare the self-assembly of OPBA, it does highlight the importance of hydrophobicity in the co-assembly behavior of phenylboronic acid derivatives with poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO). [] The study found that only the more hydrophobic derivative, 4-dodecyloxyphenylboronic acid (C12), effectively co-assembled with PHOS-PEO to form nanoparticles with intermixed blocks. This suggests that OPBA, with its shorter octyloxy chain, might exhibit different self-assembly characteristics compared to C12 due to its altered amphiphilic balance. Further research is necessary to elucidate the specific self-assembly behavior of OPBA in various aqueous environments.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

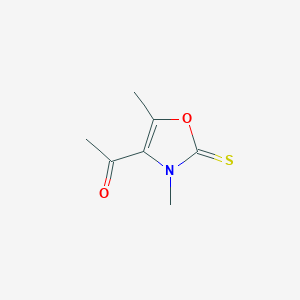
![[3-(Hex-5-EN-1-YL)oxiran-2-YL]methanol](/img/structure/B56035.png)
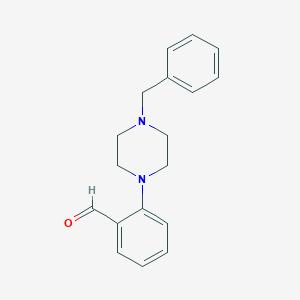
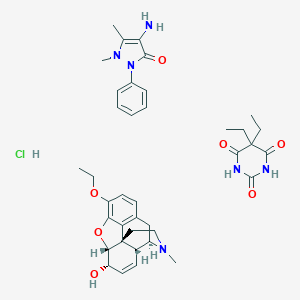
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)

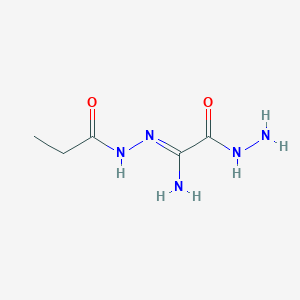

![7-[(1R,2R,3R)-3-Hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid;hydroxymethyl acetate](/img/structure/B56048.png)
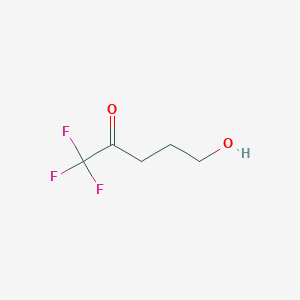
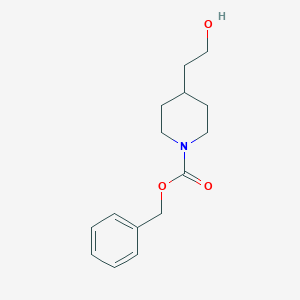
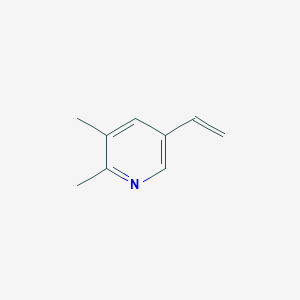
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
